molecular formula C19H18ClN3OS B11773492 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide

2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide

Katalognummer: B11773492
Molekulargewicht: 371.9 g/mol
InChI-Schlüssel: BIZNPLOUZDBIPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the chlorophenyl group may enhance binding affinity. The thioether linkage can influence the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
  • 2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide

Uniqueness

2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical and biological properties

Eigenschaften

Molekularformel

C19H18ClN3OS

Molekulargewicht

371.9 g/mol

IUPAC-Name

2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C19H18ClN3OS/c1-12-5-3-4-6-16(12)22-18(24)13(2)25-19-21-11-17(23-19)14-7-9-15(20)10-8-14/h3-11,13H,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

BIZNPLOUZDBIPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(N2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.